4 4 5 5-TETRAMETHYL-2-PHENYLSULFANYLMET&
Overview
Description
4,4,5,5-Tetramethyl-2-phenylsulfanylmethyl-1,3,2-dioxaborolane is a boronic ester compound with the molecular formula C13H19BO2S and a molecular weight of 250.16 g/mol . This compound is known for its unique structure, which includes a boron atom bonded to a phenylsulfanylmethyl group and a dioxaborolane ring. It is used in various research and industrial applications due to its reactivity and stability.
Mechanism of Action
Target of Action
It is used to prepare aryl/heteroaryl derivatives via the formation of c-c and c-hetero bonds .
Mode of Action
The compound 4,4,5,5,-Tetramethyl-2-phenylsulfanylmethyl-1,3,2-dioxaborolane interacts with its targets through the formation of C-C and C-hetero bonds . This interaction results in the preparation of aryl/heteroaryl derivatives .
Biochemical Pathways
It is known to be involved in the synthesis of α-aminoboronic acids as serine proteases inhibitors .
Result of Action
It is known to be used as a starting material in the synthesis of α-aminoboronic acids as serine proteases inhibitors .
Preparation Methods
The synthesis of 4,4,5,5-Tetramethyl-2-phenylsulfanylmethyl-1,3,2-dioxaborolane typically involves the reaction of pinacol with phenylsulfanylmethylboronic acid under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as tetrahydrofuran (THF). The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product with high purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and cost-effectiveness. The use of automated reactors and continuous flow systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
4,4,5,5-Tetramethyl-2-phenylsulfanylmethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding alcohols or thiols.
Substitution: The phenylsulfanylmethyl group can undergo nucleophilic substitution reactions with halides or other nucleophiles to form new carbon-sulfur bonds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or THF, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-phenylsulfanylmethyl-1,3,2-dioxaborolane has a wide range of scientific research applications:
Chemistry: It is used as a reagent in the synthesis of aryl and heteroaryl derivatives via the formation of carbon-carbon (C-C) and carbon-heteroatom (C-hetero) bonds.
Biology: The compound is utilized in the development of biochemical assays and as a probe for studying enzyme activities and protein interactions.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Comparison with Similar Compounds
4,4,5,5-Tetramethyl-2-phenylsulfanylmethyl-1,3,2-dioxaborolane can be compared with other boronic esters and boronic acids, such as:
Phenylboronic acid pinacol ester: Similar in structure but lacks the phenylsulfanylmethyl group, making it less versatile in certain reactions.
Bis(pinacolato)diboron: Used in similar coupling reactions but has a different reactivity profile due to the presence of two boron atoms.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Lacks the phenylsulfanylmethyl group, making it less effective in forming certain C-C and C-hetero bonds.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(phenylsulfanylmethyl)-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BO2S/c1-12(2)13(3,4)16-14(15-12)10-17-11-8-6-5-7-9-11/h5-9H,10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGPGLPBMZOKGON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CSC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405494 | |
Record name | 4,4,5,5-Tetramethyl-2-[(phenylsulfanyl)methyl]-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40405494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66080-23-7 | |
Record name | 4,4,5,5-Tetramethyl-2-[(phenylsulfanyl)methyl]-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40405494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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